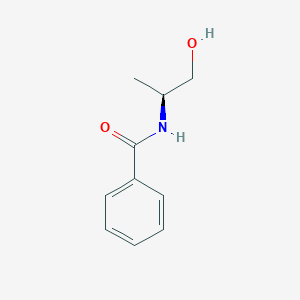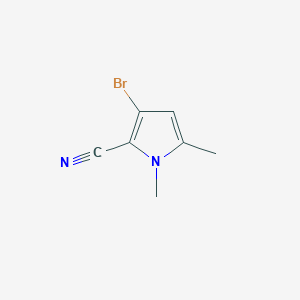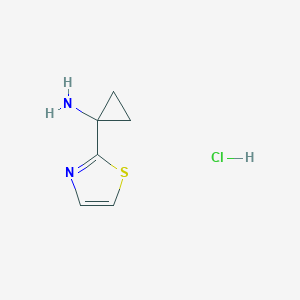![molecular formula C10H8O2 B12064475 6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)
6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE is an organic compound with the molecular formula C10H8O2 and a molecular weight of 160.16932 g/mol . This compound is part of the benzodioxine family, characterized by a benzene ring fused with a dioxine ring. The presence of an ethynyl group at the 6th position adds to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE typically involves the use of ring-closing metathesis (RCM) reactions. One efficient method employs a nitro-Grela catalyst at ppm levels to achieve the desired ring closure . The reaction conditions are mild, often carried out at room temperature, and the process yields high enantioselectivity.
Industrial Production Methods
While specific industrial production methods for 6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE are not extensively documented, the general approach involves large-scale RCM reactions using robust catalysts. The scalability of this method makes it suitable for industrial applications, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The dioxine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) facilitate electrophilic substitution.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE involves its interaction with molecular targets, such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the dioxine ring can form hydrogen bonds with target molecules. These interactions modulate the activity of the target, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-DIHYDRO-1,4-BENZODIOXINE: Lacks the ethynyl group, resulting in different chemical properties.
6-METHYL-2,3-DIHYDRO-1,4-BENZODIOXINE: Contains a methyl group instead of an ethynyl group, affecting its reactivity.
6-ETHYNYL-4,4-DIMETHYL-2,3-DIHYDRO-1-BENZOTHIOPYRAN: Similar structure but with a sulfur atom replacing one oxygen atom.
Uniqueness
6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE is unique due to the presence of the ethynyl group, which imparts distinct reactivity and interaction capabilities. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H8O2 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
6-ethynyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H8O2/c1-2-8-3-4-9-10(7-8)12-6-5-11-9/h1,3-4,7H,5-6H2 |
Clé InChI |
HITCZQWRMRQZGQ-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC2=C(C=C1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12064395.png)




![(S)-1-{(S)-2-[2-(Dicyclohexylphosphino)phenyl]ferrocenyl}ethylbis[3,5-bis(triflu](/img/structure/B12064438.png)






![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)

